molecular formula C9H13Cl2N3 B13520561 (1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride

(1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride

Cat. No.: B13520561
M. Wt: 234.12 g/mol
InChI Key: ZIRCCCYAELHTMM-XCUBXKJBSA-N
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Description

(1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride is a chemical compound that belongs to the class of imidazopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride typically involves the cyclocondensation of imidazo[1,2-a]pyridine with appropriate reagents under controlled conditions. Common synthetic methodologies include cycloaddition, oxidative cyclization, and transannulation reactions . These reactions are often carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions using readily available starting materials. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound is explored as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs for various diseases.

Industry

In industry, this compound is used in the development of advanced materials, such as luminescent materials for optoelectronic devices and sensors. Its unique chemical properties make it suitable for various technological applications .

Mechanism of Action

The mechanism of action of (1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride is unique due to its specific imidazopyridine core, which imparts distinct chemical and biological properties. Its versatility in various applications, from drug discovery to materials science, sets it apart from other similar compounds.

Properties

Molecular Formula

C9H13Cl2N3

Molecular Weight

234.12 g/mol

IUPAC Name

(1R)-1-imidazo[1,2-a]pyridin-2-ylethanamine;dihydrochloride

InChI

InChI=1S/C9H11N3.2ClH/c1-7(10)8-6-12-5-3-2-4-9(12)11-8;;/h2-7H,10H2,1H3;2*1H/t7-;;/m1../s1

InChI Key

ZIRCCCYAELHTMM-XCUBXKJBSA-N

Isomeric SMILES

C[C@H](C1=CN2C=CC=CC2=N1)N.Cl.Cl

Canonical SMILES

CC(C1=CN2C=CC=CC2=N1)N.Cl.Cl

Origin of Product

United States

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